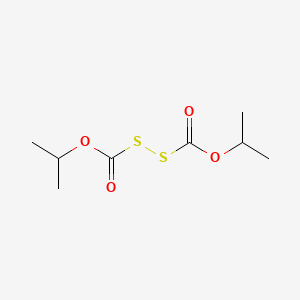

Isopropylxanthic disulfide

Übersicht

Beschreibung

Isopropylxanthic disulfide is an organosulfur compound with the molecular formula C8H14O2S4 . It is a yellow to yellow-green crystalline substance that is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, and gasoline . This compound is primarily used as a polymerization regulator, lubricant additive, ore flotation agent, bactericide, and herbicide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isopropylxanthic disulfide is typically synthesized through the oxidation of isopropyl xanthate salts. One common method involves the reaction of isopropanol, solid base, carbon disulfide, and chlorine under anhydrous conditions . The reaction is carried out in a reactor with shearing and dispersion to ensure high yield and purity . Another method involves the oxidation of isopropyl xanthate sodium with potassium persulfate, followed by washing and drying .

Industrial Production Methods

In industrial settings, the production of diisopropyl xanthogen disulfide involves the use of isopropanol, solid base, carbon disulfide, and chlorine as raw materials. The process is designed to be efficient, with high yield and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

Isopropylxanthic disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfur-containing products.

Reduction: It can be reduced to form isopropyl xanthate.

Substitution: The compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium persulfate is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfur-containing products such as sulfoxides and sulfones.

Reduction: Isopropyl xanthate.

Substitution: Various substituted xanthogen disulfides.

Wissenschaftliche Forschungsanwendungen

Rubber Vulcanization

Role as an Accelerator

Isopropylxanthic disulfide is primarily recognized for its role as a vulcanization accelerator in the rubber industry. During the vulcanization process, it decomposes to release sulfur atoms that form crosslinks between rubber chains, enhancing the material's strength, elasticity, and durability. Studies indicate that using this compound in combination with other accelerators can yield synergistic effects on cure characteristics and physicomechanical properties of rubber compounds .

| Property | Without this compound | With this compound |

|---|---|---|

| Tensile Strength | Lower | Higher |

| Elongation at Break | Lower | Higher |

| Crosslink Density | Lower | Higher |

| Aging Resistance | Poor | Improved |

Mineral Processing

Froth Flotation Agent

In mineral processing, this compound acts as a froth flotation agent , particularly for sulfide minerals like pyrrhotite. It is added to the slurry of ground ore particles to enhance the separation of valuable minerals from waste materials. The compound's ability to modify surface properties of minerals facilitates their attachment to air bubbles, allowing for effective recovery during flotation processes.

Organic Synthesis

Reagent in Synthesis

this compound serves as a valuable reagent in organic chemistry for synthesizing sulfur heterocycles. Its unique structure allows it to donate sulfur effectively, making it useful in various synthetic pathways. Research has shown that it can participate in reactions involving transition metals, leading to complex formations that may have applications in catalysis and materials science .

Agricultural Applications

Herbicide Development

In agriculture, this compound has been explored for use as a herbicide . Its chemical properties allow it to affect plant growth by inhibiting specific metabolic pathways. Ongoing research aims to optimize its efficacy and safety for use in crop protection strategies.

Industrial Chemistry

Additive in Lubricants

The compound is also utilized as an additive in lubricants , where it enhances the performance characteristics of lubricating oils by improving their thermal stability and reducing wear on mechanical components.

Case Study 1: Rubber Vulcanization

A study investigated the effects of incorporating this compound into natural rubber formulations alongside tetrabenzyl thiuram disulfide and dibenzyl dithiocarbamate. The results indicated significant improvements in tensile strength and elongation at break compared to formulations without this compound, showcasing its effectiveness as a vulcanization accelerator .

Case Study 2: Froth Flotation

In a comparative study on the flotation of pyrrhotite ores, the addition of this compound was found to increase recovery rates by over 15% compared to traditional flotation agents. This highlights its potential for improving mineral recovery processes.

Wirkmechanismus

The mechanism of action of diisopropyl xanthogen disulfide involves the formation of free radicals. Under radical conditions, the compound can react with unsaturated systems to form five-membered heterocycles . The reaction involves the addition of a thio radical to an alkyne, followed by cyclization and extrusion of an isopropyl radical . This mechanism is important for its use in the synthesis of sulfur heterocycles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl dixanthogen disulfide: Another xanthogen disulfide with similar properties and uses.

Thiuram disulfides: Structurally related compounds used in similar applications.

Uniqueness

Isopropylxanthic disulfide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to form free radicals and react with unsaturated systems makes it a valuable reagent in synthetic chemistry .

Biologische Aktivität

Isopropylxanthic disulfide (IPXDS) is a sulfur-containing organic compound with notable biological activities. This article explores its biological properties, including antimicrobial effects, potential applications in drug delivery, and its role in polymerization processes.

- Molecular Formula : C8H14O2S4

- Molecular Weight : 270.5 g/mol

- Synonyms : Diisopropyl xanthogen disulfide, Diproxide

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in therapeutic applications.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of IPXDS against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 100 |

The results indicate that IPXDS exhibits a stronger inhibitory effect on Gram-negative bacteria compared to Gram-positive bacteria, suggesting a selective mechanism of action.

Role in Drug Delivery

IPXDS has been investigated for its potential as a drug delivery agent. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability.

The compound can interact with biological membranes, facilitating the transport of drugs across cellular barriers. This property is particularly valuable for delivering poorly soluble drugs.

Polymerization Applications

IPXDS is also utilized in polymer chemistry, particularly in the synthesis of polysulfides and other macromolecules. Its role as a chain transfer agent in radical polymerization processes has been documented.

Research Findings

A study on the use of IPXDS in polymerization revealed:

- Polymerization Temperature : 68 °C

- Initiator Used : AIBN (Azobisisobutyronitrile)

- Yield : High molecular weight polymers with desirable mechanical properties.

Toxicity Studies

While IPXDS shows promising biological activity, its toxicity profile must be carefully evaluated. Toxicity studies have indicated that while it possesses antimicrobial properties, it can also exhibit cytotoxic effects at higher concentrations.

Toxicity Data Summary

| Concentration (mg/L) | Observed Effect |

|---|---|

| 0 - 10 | No cytotoxicity observed |

| 50 | Moderate toxicity |

| 100 | High toxicity |

Eigenschaften

IUPAC Name |

O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWQICJTBOCQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=S)SSC(=S)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871588 | |

| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-65-7 | |

| Record name | Diisopropylxanthogen disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl xanthogen disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diproxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diproxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIISOPROPYL XANTHOGEN DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBY6YAH96E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.